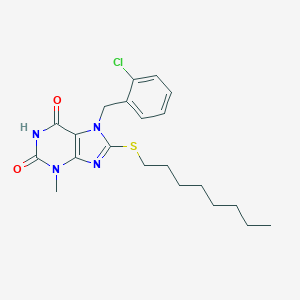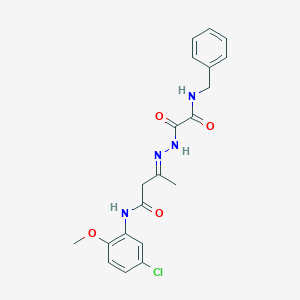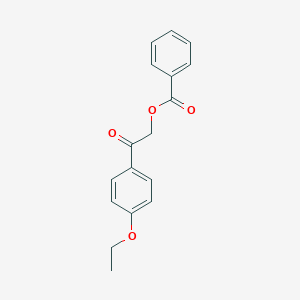
7-(2-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MRS2578, and it is a potent and selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a member of the purinergic receptor family and is known to play a crucial role in various physiological and pathological processes.
Mécanisme D'action
MRS2578 exerts its effects by selectively blocking the P2Y6 receptor. The P2Y6 receptor is known to be involved in various physiological and pathological processes, including inflammation, immune response, and cancer progression. By blocking the P2Y6 receptor, MRS2578 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MRS2578 has been shown to modulate various biochemical and physiological processes, including the immune response, inflammation, and cancer progression. In vitro studies have demonstrated that MRS2578 can inhibit the migration and invasion of cancer cells, suggesting its potential use as an anti-cancer agent. MRS2578 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MRS2578 in lab experiments is its high potency and selectivity for the P2Y6 receptor. This allows for precise modulation of the receptor and its downstream signaling pathways. However, one of the limitations of using MRS2578 is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for the research on MRS2578. One area of interest is the development of novel MRS2578 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of MRS2578 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of MRS2578 and its potential use in other fields of scientific research.
Méthodes De Synthèse
The synthesis of MRS2578 involves several steps, including the reaction of 2-chlorobenzylamine with 3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of MRS2578 has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
MRS2578 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MRS2578 is in the field of immunology, where it has been shown to modulate the immune response. MRS2578 has also been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-octylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2S/c1-3-4-5-6-7-10-13-29-21-23-18-17(19(27)24-20(28)25(18)2)26(21)14-15-11-8-9-12-16(15)22/h8-9,11-12H,3-7,10,13-14H2,1-2H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMOPEXYBWIAME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404482.png)
![5,7-dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404483.png)
![N-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404484.png)
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid [3-nitro-5-(pyridin-3-y](/img/structure/B404485.png)
![8-[(2-chloroethyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404487.png)
![7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404489.png)
![phenyl 3-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-2-phenylacrylate](/img/structure/B404491.png)
![2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404493.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(phenylacetyl)hydrazono]butanamide](/img/structure/B404494.png)

![ethyl 2-(decanoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B404496.png)
![3-{[2-(4-Methoxy-phenoxy)-acetyl]-hydrazono}-N-(4-methoxy-phenyl)-butyramide](/img/structure/B404499.png)

